tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a methylsulfanylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound belongs to the class of carbamates . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Mode of Action
Carbamates interact with their targets by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance . They can disturb the immune system through dysregulation of gonadotropin-releasing hormone (GnRH) biosynthesis in the hypothalamus gland . This interaction with the hypothalamic–pituitary–adrenal axis (HPA axis), a major part of the neuroendocrine system that controls reaction to stress and regulates immune responses, is a key aspect of their mode of action .
Biochemical Pathways
Carbamates affect the immune system, which is a highly complex network of interacting cells that are both antigen-nonspecific (innate) and antigen-specific (adaptive) .
Result of Action
The result of the action of carbamates is the potential alteration of the immune response, leading to an increased prevalence of diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers . These compounds may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-hydroxyiminoethyl)carbamate
- tert-butyl N-(2-hydroxyimino-2-phenylethyl)carbamate
Uniqueness
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)15-9-12(16-18)10-5-7-11(20-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPEWUTNWZCCV-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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